molecular formula C14H14N6O2S2 B2577830 2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide CAS No. 941005-45-4

2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide

Cat. No. B2577830
CAS RN: 941005-45-4
M. Wt: 362.43
InChI Key: CQUYWUMWEVRBBU-UHFFFAOYSA-N
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Description

2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide, also known as MTTPT, is a chemical compound that has been studied for its potential use in scientific research.

Mechanism of Action

2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide acts as a selective inhibitor of PKC by binding to the enzyme's ATP-binding site, preventing its activation. This inhibition results in the downregulation of PKC signaling pathways, leading to a decrease in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide can inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases. Additionally, 2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to protect against oxidative stress-induced neuronal damage.

Advantages and Limitations for Lab Experiments

2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide has several advantages for use in lab experiments, including its selectivity for PKC and its ability to inhibit the enzyme in a reversible manner. However, its limitations include its relatively low potency compared to other PKC inhibitors and its potential for off-target effects.

Future Directions

Future research on 2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide could focus on improving its potency and selectivity for PKC, as well as exploring its potential for use in combination with other anti-cancer or anti-inflammatory drugs. Additionally, research could investigate the potential use of 2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies could also investigate the potential for 2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide to be used as a tool for studying PKC signaling pathways and their role in cellular processes.

Synthesis Methods

2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide can be synthesized through a multi-step process involving the reaction of 2-methoxyphenyl isothiocyanate with thiosemicarbazide, followed by the reaction of the resulting compound with 2-bromoacetic acid and thiazole-2-amine. The final product is obtained through a coupling reaction between the resulting intermediate and 5-aminotetrazole.

Scientific Research Applications

2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide has been studied for its potential use in scientific research as a selective inhibitor of protein kinase C (PKC). PKC is an important enzyme involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PKC has been shown to have therapeutic potential for the treatment of cancer, autoimmune diseases, and other disorders.

properties

IUPAC Name

2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2S2/c1-9(12(21)16-13-15-7-8-23-13)24-14-17-18-19-20(14)10-5-3-4-6-11(10)22-2/h3-9H,1-2H3,(H,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUYWUMWEVRBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=CS1)SC2=NN=NN2C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide

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